N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Scientific Research Applications
Receptor Binding and In Vivo Pharmacological Profile
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide hydrochloride has been studied for its in vitro and in vivo pharmacological properties. It is recognized as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This compound competes effectively with [3H]ketanserin for binding to heterologously expressed human 5-HT2A receptors. It also shows inverse agonist activity in cell-based functional assays and demonstrates a behavioral pharmacological profile consistent with antipsychotic-like efficacy. This includes attenuating head-twitch behavior and prepulse inhibition deficits induced by 5-HT2A receptor agonists in rats and reducing hyperactivity in mice induced by N-methyl-d-aspartate receptor antagonists. Its good oral bioavailability suggests potential for clinical application as an antipsychotic agent (Vanover et al., 2006).
Synthesis and Anti-Inflammatory Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide hydrochloride has also been involved in studies focusing on the synthesis of novel compounds. For instance, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory activity. Some of these synthesized derivatives showed significant anti-inflammatory activity, indicating the potential of this compound class in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Analysis and Characterization of 'Research Chemical'
The compound has also been a part of studies focusing on the identification and characterization of research chemicals. It has been involved in the differentiation of regioisomers, showcasing the importance of accurate identification and characterization in the field of medicinal chemistry and drug development (McLaughlin et al., 2016).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2.ClH/c1-11-4-6-20(7-5-11)16(22)15(21)19-10-13-3-2-12(9-18)8-14(13)17;/h2-3,8,11H,4-7,9-10,18H2,1H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBKSWMLLDLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride |
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